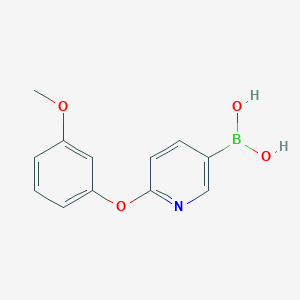

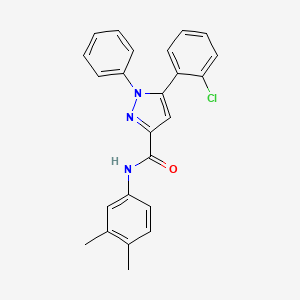

6-(3-Methoxyphenoxy)pyridine-3-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Boronic acids are a class of compounds that contain a boron atom bonded to an oxygen atom and two hydrogens . They are used in various chemical reactions, including the Suzuki-Miyaura cross-coupling reaction .

Synthesis Analysis

Boronic acids can be synthesized from various starting materials, and their synthesis often involves the use of transition metal catalysts . The specific synthesis pathway would depend on the starting materials and the desired boronic acid derivative.

Molecular Structure Analysis

Boronic acids typically have a trigonal planar geometry around the boron atom . The exact structure would depend on the specific boronic acid derivative.

Chemical Reactions Analysis

Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic chemistry .

Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids can vary widely depending on the specific derivative. For example, some boronic acids are solid at room temperature, while others are liquid . The exact properties would depend on the specific boronic acid derivative.

Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling

6-(3-Methoxyphenoxy)pyridine-3-boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. The boronic acid acts as a nucleophilic partner, coupling with various electrophilic partners to synthesize biaryl compounds, which are crucial in pharmaceuticals, agrochemicals, and organic materials.

Sensing Applications

Boronic acids, including 6-(3-Methoxyphenoxy)pyridine-3-boronic acid , have been utilized in sensing applications due to their ability to form reversible covalent complexes with diols and other Lewis bases . This property is exploited in the development of sensors for sugars, which is particularly important in the monitoring of glucose levels for diabetic care.

Biological Labelling and Protein Modification

The interaction of boronic acids with diols is also beneficial in biological labelling and protein modification . 6-(3-Methoxyphenoxy)pyridine-3-boronic acid can be used to label glycoproteins and other diol-containing biomolecules, aiding in the study of biological processes and the development of diagnostic tools.

Development of Therapeutics

The diol-binding property of boronic acids is further applied in the development of therapeutics . Compounds like 6-(3-Methoxyphenoxy)pyridine-3-boronic acid can be designed to interact with biological molecules, potentially leading to new treatments for diseases that involve glycosylated proteins or cells.

Separation Technologies

In separation technologies, boronic acids are used to selectively bind and isolate molecules containing diols . 6-(3-Methoxyphenoxy)pyridine-3-boronic acid could be employed in chromatography or other separation methods to purify complex mixtures, such as those found in biological samples.

Electrophoresis of Glycated Molecules

Boronic acids have been used in the electrophoresis of glycated molecules . The selective binding to glycated proteins allows for their separation and analysis, which is crucial in the study of long-term glucose control in diabetic patients.

Polymer Chemistry

In polymer chemistry, boronic acids are incorporated into polymers for their dynamic covalent bonding capabilities . 6-(3-Methoxyphenoxy)pyridine-3-boronic acid could be used to create responsive or self-healing materials, which have applications in smart coatings and drug delivery systems.

Organoboron Chemistry

Lastly, 6-(3-Methoxyphenoxy)pyridine-3-boronic acid plays a role in organoboron chemistry, which is fundamental to the synthesis of complex organic molecules . Its stability and reactivity make it a versatile building block for the construction of various organic structures.

Mecanismo De Acción

Propiedades

IUPAC Name |

[6-(3-methoxyphenoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO4/c1-17-10-3-2-4-11(7-10)18-12-6-5-9(8-14-12)13(15)16/h2-8,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZJZYPOHOACOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methoxyphenoxy)pyridine-3-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-indol-3-yl)-2-oxo-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2990154.png)

![4-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2990155.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2990164.png)

![Methyl 2-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2990168.png)